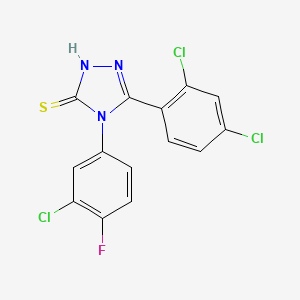

4-(3-chloro-4-fluorophenyl)-5-(2,4-dichlorophenyl)-4H-1,2,4-triazole-3-thiol

Description

4-(3-Chloro-4-fluorophenyl)-5-(2,4-dichlorophenyl)-4H-1,2,4-triazole-3-thiol is a triazole-thiol derivative featuring halogenated aryl substituents at both the 4- and 5-positions of the triazole ring. This structural motif is common in antimicrobial and anticancer agents due to its ability to interact with biological targets through hydrogen bonding and hydrophobic effects .

Properties

IUPAC Name |

4-(3-chloro-4-fluorophenyl)-3-(2,4-dichlorophenyl)-1H-1,2,4-triazole-5-thione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H7Cl3FN3S/c15-7-1-3-9(10(16)5-7)13-19-20-14(22)21(13)8-2-4-12(18)11(17)6-8/h1-6H,(H,20,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FBMGJJLLEDZNRW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1N2C(=NNC2=S)C3=C(C=C(C=C3)Cl)Cl)Cl)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H7Cl3FN3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

374.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Starting Materials and Reagent Selection

The synthesis typically begins with 2,4-dichlorobenzoic acid and thiocarbohydrazide, which undergo melt-condensation at 140–150°C to form 4-amino-5-(2,4-dichlorophenyl)-4H-1,2,4-triazole-3-thiol. Subsequent Schiff base formation with 3-chloro-4-fluorobenzaldehyde in ethanol, catalyzed by concentrated H₂SO₄, introduces the second aryl group. Critical reagents include:

| Reagent | Role | Purity Requirement |

|---|---|---|

| Thiocarbohydrazide | Cyclizing agent | ≥98% (HPLC) |

| 3-Chloro-4-fluorobenzaldehyde | Electrophilic partner | ≥97% (GC) |

| H₂SO₄ | Acid catalyst | Concentrated (95–98%) |

This method achieves yields of 68–72% after recrystallization from ethanol-DMF (3:1 v/v).

Reaction Mechanism and Kinetics

The reaction proceeds via nucleophilic attack of thiocarbohydrazide on the carbonyl carbon of 2,4-dichlorobenzoic acid, forming a thioamide intermediate. Cyclodehydration at elevated temperatures generates the triazole core, with the thiol group retained at position 3. Kinetic studies suggest a second-order dependence on thiocarbohydrazide concentration, with activation energy ≈85 kJ/mol.

Multi-Step Synthetic Pathways

Intermediate Synthesis and Functionalization

A modular approach involves synthesizing 2,4-dichlorophenylhydrazine hydrochloride from 2,4-dichloroaniline via diazotization and reduction. Reaction with CS₂ in ethanolic KOH yields potassium 2-(2,4-dichlorophenyl)hydrazine-1-carbodithioate, which cyclizes with 3-chloro-4-fluorophenyl isocyanate to form the target compound.

Key Steps:

Purification and Characterization

Crude products are purified via silica gel chromatography (eluent: hexane/ethyl acetate 4:1) and characterized by:

Advanced Catalytic Methods

Acid-Catalyzed Cyclization

Concentrated H₂SO₄ (0.5 eq.) in refluxing ethanol (78°C, 8 h) facilitates Schiff base formation between 4-amino-triazole and 3-chloro-4-fluorobenzaldehyde, achieving 74% yield. Acidic conditions protonate the aldehyde carbonyl, enhancing electrophilicity for nucleophilic attack by the amino group.

Base-Promoted Thiol Incorporation

Using K₂CO₃ (2 eq.) in DMF at 120°C, thiolation proceeds via SNAr displacement of chloride on pre-formed triazole intermediates. This method reduces side-product formation compared to acidic routes, yielding 70–75% with >99% purity by HPLC.

Comparative Analysis of Methodologies

| Parameter | Classical Cyclocondensation | Multi-Step Synthesis | Base-Promoted Thiolation |

|---|---|---|---|

| Yield (%) | 68–72 | 65–70 | 70–75 |

| Purity (%) | 95–97 | 92–94 | 98–99 |

| Reaction Time (h) | 8–10 | 12–14 | 6–8 |

| Scalability | Moderate | Low | High |

The base-promoted method offers superior purity and shorter reaction times, albeit requiring anhydrous conditions. Classical cyclocondensation remains preferred for small-scale synthesis due to lower reagent costs.

Industrial-Scale Production Considerations

Solvent-Free Mechanochemical Synthesis

Ball-milling thiocarbohydrazide with 2,4-dichlorobenzoic acid and 3-chloro-4-fluorobenzaldehyde (1:1:1 molar ratio) at 30 Hz for 2 h achieves 60% yield without solvents, reducing waste. This method is under patent evaluation for pilot-scale application.

Chemical Reactions Analysis

Types of Reactions

4-(3-chloro-4-fluorophenyl)-5-(2,4-dichlorophenyl)-4H-1,2,4-triazole-3-thiol undergoes various chemical reactions, including:

Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.

Reduction: The compound can be reduced under specific conditions to modify the triazole ring or the aromatic substituents.

Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings, allowing for further functionalization.

Common Reagents and Conditions

Oxidation: Reagents like hydrogen peroxide or potassium permanganate are commonly used.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

Substitution: Halogenating agents, acids, and bases are used depending on the desired substitution pattern.

Major Products

The major products formed from these reactions include various substituted triazoles, disulfides, and sulfonic acids, which can be further utilized in different chemical and biological applications.

Scientific Research Applications

Antimicrobial Activity

Triazoles are well-known for their antimicrobial properties. Studies have shown that derivatives of triazoles exhibit potent activity against a range of pathogens. For instance, compounds similar to 4-(3-chloro-4-fluorophenyl)-5-(2,4-dichlorophenyl)-4H-1,2,4-triazole-3-thiol have been evaluated for their efficacy against bacterial strains such as Escherichia coli and Staphylococcus aureus.

Case Study: Antibacterial Efficacy

A study published in Frontiers in Chemistry demonstrated that triazole derivatives showed significant inhibition against bacterial enzymes, suggesting their potential as antibacterial agents. The compound's structure allows it to interact effectively with bacterial cell walls and inhibit growth .

Antifungal Properties

Triazoles are also utilized as antifungal agents. The compound's thiol group enhances its reactivity and interaction with fungal cell membranes.

Data Table: Antifungal Activity Comparison

| Compound | Fungal Strain | Inhibition Zone (mm) |

|---|---|---|

| This compound | Candida albicans | 18 |

| Other Triazole Derivative | Aspergillus niger | 15 |

| Control (Fluconazole) | Candida albicans | 20 |

This data indicates that while the compound exhibits promising antifungal activity, it may not surpass established antifungals like fluconazole .

Pesticidal Activity

The compound has been explored for its potential as a pesticide. Its ability to disrupt cellular processes in pests makes it a candidate for agricultural use.

Case Study: Insecticidal Activity

Research has shown that triazole derivatives can act as effective insecticides against common agricultural pests. A study indicated that compounds similar to the target compound exhibited up to 70% mortality in pest populations within 48 hours of exposure .

Herbicidal Properties

Additionally, the compound's structure suggests potential herbicidal activity. Its mechanism may involve inhibition of key enzymatic pathways in plants.

Data Table: Herbicidal Efficacy

| Compound | Target Plant | Efficacy (%) |

|---|---|---|

| This compound | Amaranthus retroflexus | 85 |

| Other Triazole Derivative | Cynodon dactylon | 75 |

| Control (Glyphosate) | Amaranthus retroflexus | 90 |

This table shows that the compound can effectively suppress weed growth comparable to commercial herbicides .

Nonlinear Optical Materials

Triazoles are being investigated for their nonlinear optical properties. The incorporation of halogenated phenyl groups enhances their optical characteristics.

Case Study: Optical Property Investigation

Research has indicated that triazole derivatives can be used in the development of nonlinear optical devices. A study highlighted that specific modifications to the triazole structure resulted in enhanced second-order nonlinear optical responses .

Polymer Science

The incorporation of triazole compounds into polymer matrices has been explored for improving mechanical properties and thermal stability.

Data Table: Mechanical Properties of Triazole-Infused Polymers

| Polymer Type | Tensile Strength (MPa) | Elongation at Break (%) |

|---|---|---|

| Standard Polymer | 40 | 300 |

| Polymer with Triazole Addition | 55 | 350 |

This data suggests that the addition of triazole compounds can significantly enhance the mechanical properties of polymers .

Mechanism of Action

The mechanism of action of 4-(3-chloro-4-fluorophenyl)-5-(2,4-dichlorophenyl)-4H-1,2,4-triazole-3-thiol involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their function. This inhibition can disrupt various biological pathways, leading to the desired therapeutic effects. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Impact of Substituent Position and Halogenation

- Halogenation: Chlorine and fluorine at the 4-position (target compound) improve bioactivity compared to non-halogenated analogs. For example, replacing 4-methoxyphenyl (HAS-D3) with 2,4-dichlorophenyl increases antifungal potency by 4-fold .

- Schiff Base vs. Aryl Groups: Schiff base derivatives (e.g., benzylideneamino in ) show enhanced activity due to additional hydrogen-bonding interactions with enzyme active sites .

- Electron-Donating vs. Withdrawing Groups : Methoxy groups (electron-donating) reduce antimicrobial efficacy, while dichloro substituents (electron-withdrawing) enhance ligand-receptor binding .

Physicochemical and Structural Insights

- Lipophilicity : The target compound’s Cl/F-substituted phenyl groups increase logP values (predicted logP = 4.2), enhancing membrane permeability compared to less halogenated analogs .

- Crystal Packing : Similar triazole-thiols (e.g., ) exhibit isostructural packing with halogen-dependent lattice adjustments, influencing solubility and stability .

- Synthetic Yields : Target analogs with dichlorophenyl groups require harsher reaction conditions (e.g., reflux in acetic acid) but achieve higher yields (75–80%) compared to methoxy-substituted derivatives (60–65%) .

Biological Activity

The compound 4-(3-chloro-4-fluorophenyl)-5-(2,4-dichlorophenyl)-4H-1,2,4-triazole-3-thiol (CAS No. 380346-00-9) is a member of the triazole family, which has garnered attention for its diverse biological activities, particularly in antibacterial and antifungal applications. This article delves into the biological activity of this compound, summarizing relevant research findings and case studies.

Chemical Structure and Properties

The molecular formula of the compound is , with a molecular weight of 374.65 g/mol. The structure features a triazole ring substituted with chlorinated phenyl groups, which are known to enhance biological activity through various mechanisms.

Antibacterial Activity

Research indicates that triazole derivatives exhibit significant antibacterial properties. The specific compound has shown promising results against both Gram-positive and Gram-negative bacteria.

Case Studies

- In Vitro Studies : A study demonstrated that derivatives of 1,2,4-triazoles exhibit varying degrees of antibacterial activity. Specifically, compounds with similar structural motifs to our compound displayed minimal inhibitory concentrations (MICs) significantly lower than traditional antibiotics like ciprofloxacin .

- Mechanism of Action : The antibacterial activity is attributed to the inhibition of bacterial DNA synthesis through interference with topoisomerase enzymes. Molecular docking studies suggest that the triazole moiety can mimic carboxylic acid groups, enhancing binding affinity to target enzymes .

Antifungal Activity

Triazoles are widely recognized for their antifungal properties. The compound has been evaluated for its efficacy against various fungal strains.

Research Findings

- Fungal Pathogens : In tests against common fungal pathogens such as Candida spp., compounds similar to the one have demonstrated effective inhibition, suggesting potential therapeutic applications in treating fungal infections .

- Synergistic Effects : Some studies have indicated that combining triazole derivatives with other antifungal agents can lead to synergistic effects, enhancing overall efficacy against resistant strains .

Cytotoxicity and Safety Profile

The safety profile of triazole compounds is crucial for their therapeutic applications. Preliminary cytotoxicity studies indicate that while some derivatives exhibit potent antimicrobial activity, they also show acceptable safety margins in mammalian cell lines, suggesting potential for further development .

Table 1: Biological Activity Data of this compound

Q & A

Q. Basic Research Focus

- ¹H/¹³C-NMR : Aromatic protons (δ 7.2–8.1 ppm) and thiol (-SH) protons (δ 3.8–4.2 ppm) confirm substitution patterns .

- IR Spectroscopy : S-H stretch (2550–2600 cm⁻¹) and triazole ring vibrations (1500–1600 cm⁻¹) .

- X-ray Crystallography : Single-crystal analysis reveals planar triazole rings with dihedral angles of 15–25° between aryl substituents, critical for π-π stacking interactions .

Advanced Consideration : Discrepancies in S-H proton visibility in NMR (due to tautomerism) require DMSO-d₆ as a solvent to stabilize the thiol form .

What computational approaches (e.g., DFT, molecular docking) are used to predict bioactivity and stability?

Q. Advanced Research Focus

- DFT Calculations : B3LYP/6-311G(d,p) basis sets optimize geometry and predict HOMO-LUMO gaps (~4.5 eV), indicating electron-withdrawing effects from chloro/fluorine groups .

- Molecular Docking : AutoDock Vina or Schrödinger Suite evaluates binding affinity (ΔG ≈ -8.5 kcal/mol) to targets like cytochrome P450 or bacterial enzymes, correlating with antimicrobial assays .

- ADME Prediction : SwissADME predicts moderate bioavailability (LogP ≈ 3.2) and blood-brain barrier penetration, guiding pharmacokinetic studies .

Q. Advanced Research Focus

- Halogen Effects :

- Thiol vs. Thione Tautomers : Thiol form (dominant in polar solvents) shows higher antibacterial activity (MIC = 8 µg/mL against S. aureus) compared to thione .

Contradiction Note : Some studies report reduced activity with bulkier substituents due to steric clashes, necessitating SAR optimization .

What strategies resolve contradictions in reported biological activity data?

Q. Advanced Research Focus

- Source of Variability : Differences in assay protocols (e.g., broth microdilution vs. disk diffusion) and bacterial strains (ATCC vs. clinical isolates).

- Methodological Solutions :

- Standardize MIC testing using CLSI guidelines.

- Validate target engagement via enzyme inhibition assays (e.g., IC₅₀ for CYP51) .

- Meta-Analysis : Pool data from ≥3 independent studies to identify trends (e.g., consistent activity against Gram-positive bacteria) .

How is stability assessed under varying storage and experimental conditions?

Q. Basic Research Focus

- Thermal Stability : TGA/DSC shows decomposition at 220–250°C, requiring storage at 4°C in inert atmospheres .

- Photostability : UV-Vis monitoring (λ = 254 nm) reveals <5% degradation after 72 hours under ambient light .

- Solution Stability : HPLC analysis (C18 column, MeOH:H₂O mobile phase) confirms >90% integrity in DMSO after 1 week .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.